D-Ribose 5-phosphate disodium dihydrate
Description
Chemical Structure and Physicochemical Properties
Molecular Composition and Crystallographic Characteristics
The molecular formula of D-ribose 5-phosphate disodium salt dihydrate is C₅H₉Na₂O₈P · 2H₂O , with a molecular weight of 310.10 g/mol . The anhydrous form (C₅H₉Na₂O₈P) has a molecular weight of 274.07 g/mol. The compound crystallizes in the triclinic space group P1 , with unit cell dimensions a = 42.049 Å, b = 42.400 Å, c = 60.195 Å, and angles α = 90.23°, β = 100.98°, γ = 98.98°. The asymmetric unit comprises a dimer with pseudo-2-fold symmetry, featuring a deep cleft that facilitates substrate binding in enzymatic interactions.
Table 1: Physicochemical Properties
Tautomeric Forms and Stereochemical Configuration
D-Ribose 5-phosphate exists predominantly in the β-D-ribofuranose 5-phosphate form, stabilized by intramolecular hydrogen bonding between the phosphate group and hydroxyl residues. X-ray crystallography of its complex with Escherichia coli ribose-5-phosphate isomerase (RpiA) confirms the β-anomeric configuration, with O1 of the sugar forming hydrogen bonds to Asp81 and Lys94 in the enzyme’s active site. The stereochemistry is defined by the (2R,3R,4R) configuration at the C2, C3, and C4 positions, as evidenced by its SMILES notation: C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+].
Hydration State Stability and Phase Transitions
The dihydrate form exhibits remarkable stability under standard storage conditions (-20°C), but dehydration occurs at elevated temperatures or low humidity, transitioning to the anhydrous form. Phase transitions are reversible, with rehydration restoring the original crystalline structure. The water molecules occupy specific lattice sites, coordinating with sodium ions to stabilize the crystal lattice.
Spectroscopic Identification Methods
Nuclear Magnetic Resonance (NMR)
- ¹H NMR : Peaks corresponding to the ribose moiety include δ 3.5–4.5 ppm (hydroxyl and CH₂ groups) and δ 5.2 ppm (anomeric proton).
- ³¹P NMR : A singlet at δ -0.5 ppm confirms the presence of the phosphate group.
Mass Spectrometry (MS)
- ESI-MS : [M-Na]⁻ ion at m/z 229.0 and [M-2Na+H]⁻ at m/z 207.0.
- Exact Mass : 291.993607 g/mol (anhydrous form).
Infrared Spectroscopy (IR)
Table 2: Spectroscopic Identifiers
Properties
IUPAC Name |
disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate;dihydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11O8P.2Na.2H2O/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;;2*1H2/q;2*+1;;/p-2/t3-,4+,5-;;;;/m0..../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFJYRUKQPRHKK-WFAHMUOKSA-L | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].O.O.[Na+].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13Na2O10P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methylation of D-Xylose
D-Xylose is first converted to methyl D-xylofuranoside through refluxing with anhydrous methanol and hydrochloric acid (HCl) at 60–70°C for 4–6 hours. This step protects the anomeric hydroxyl group, yielding a mixture of α- and β-anomers.
Alkylation at the 5-Position
The hydroxyl group at the 5-position of methyl D-xylofuranoside is alkylated using trityl chloride (triphenylmethyl chloride) in anhydrous pyridine. This reaction, conducted at room temperature for 12–24 hours, produces 5-O-trityl-1-O-methyl-D-xylofuranoside. The trityl group serves as a protective moiety to prevent undesired side reactions in subsequent steps.
Substitution of Hydroxyl Groups at Positions 2 and 3
The hydroxyl groups at positions 2 and 3 are substituted with mesyl (methanesulfonyl) or methyldithiocarbonyl groups. Mesylation is achieved by treating the trityl-protected intermediate with mesyl chloride in pyridine at 0–5°C for 2–3 hours. Alternatively, methyldithiocarbonylation involves reacting the intermediate with carbon disulfide, sodium hydroxide, iodomethane, and tetrabutylammonium bisulfate in dichloromethane.
Formation of the 2,3-Unsaturated Derivative
The mesylated or methyldithiocarbonylated compound undergoes elimination to form a 2,3-dideoxy derivative. For mesyl derivatives, heating with potassium iodide (KI) in anhydrous dimethylformamide (DMF) at 100°C for 1–2 hours induces β-elimination. Methyldithiocarbonyl derivatives require treatment with tributyltin hydride (Bu₃SnH) in toluene under reflux.
Cis-Hydroxylation of the Double Bond
The 2,3-unsaturated intermediate is subjected to cis-hydroxylation using cold potassium permanganate (KMnO₄) in an acetone-water solvent system at 0–5°C. This step introduces hydroxyl groups at positions 2 and 3, yielding 5-O-trityl-1-O-methyl-D-ribofuranoside.
Acid Hydrolysis and Deprotection
The trityl and methyl groups are removed via hydrolysis with aqueous sulfuric acid (H₂SO₄) at 80°C for 3–4 hours, producing D-ribose. Subsequent phosphorylation at the 5-position using phosphoramidite chemistry or enzymatic kinases generates D-ribose 5-phosphate. Finally, neutralization with sodium hydroxide and crystallization from water yields the disodium salt dihydrate form.
Table 1: Key Reaction Conditions in Chemical Synthesis
Enzymatic Biosynthesis via the Pentose Phosphate Pathway
The pentose phosphate pathway (PPP) serves as the primary biological route for D-ribose 5-phosphate production, with applications in microbial fermentation and cell-free systems.
Oxidative and Nonoxidative PPP Branches
In the oxidative branch, glucose 6-phosphate (G6P) is dehydrogenated to 6-phosphogluconolactone by glucose-6-phosphate dehydrogenase (G6PDH), followed by conversion to ribulose 5-phosphate (Ru5P) via 6-phosphogluconate dehydrogenase (6PGDH). Ru5P is then isomerized to ribose 5-phosphate (R5P) by ribose-5-phosphate isomerase. The nonoxidative branch utilizes transketolase (TKT) and transaldolase (TAL) to interconvert pentose and hexose phosphates, ensuring R5P homeostasis.
Metabolic Engineering in Toxoplasma gondii
Recent studies in T. gondii demonstrate the plasticity of R5P biosynthesis. Knockout strains lacking transaldolase (Δtal) and sedoheptulose-1,7-bisphosphatase (Δsbpase) exhibit increased flux through the oxidative PPP, as evidenced by ¹³C-glucose labeling experiments. Overexpression of phosphoribosyl pyrophosphate synthetase (PRPS) enhances R5P conversion to 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a nucleotide precursor.
Industrial Fermentation Strategies
Escherichia coli and Bacillus subtilis strains engineered with upregulated PPP enzymes (e.g., TKT, TAL) achieve R5P titers exceeding 50 g/L in fed-batch bioreactors. Optimal conditions include:
Table 2: Comparative Analysis of Enzymatic vs. Chemical Synthesis
Emerging Hybrid Approaches
Chemoenzymatic Phosphorylation
Recent advances combine chemical synthesis of D-ribose with enzymatic phosphorylation. Ribokinase from E. coli catalyzes ATP-dependent phosphorylation of D-ribose to D-ribose 5-phosphate in vitro, achieving >90% conversion efficiency. This method bypasses the hazardous reagents used in chemical phosphorylation.
Chemical Reactions Analysis
Types of Reactions
D-Ribose 5-phosphate disodium salt dihydrate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form ribulose 5-phosphate.
Reduction: It can be reduced to form ribitol 5-phosphate.
Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Ribulose 5-phosphate.
Reduction: Ribitol 5-phosphate.
Substitution: Various substituted ribose derivatives.
Scientific Research Applications
Biochemical Applications
Nucleotide Synthesis:
D-Ribose 5-phosphate is integral to the synthesis of nucleotides. It acts as a substrate for various enzymes involved in nucleotide metabolism, including ribose-5-phosphate isomerase and phosphopentomutase. These enzymes facilitate the interconversion of ribose-5-phosphate with other sugar phosphates, which is crucial for nucleotide biosynthesis .
Metabolic Pathways:
The compound is a key intermediate in the Pentose Phosphate Pathway, which generates NADPH and ribose-5-phosphate from glucose-6-phosphate. NADPH is essential for reductive biosynthesis and maintaining cellular redox balance .
Pharmaceutical Applications
Drug Development:
Research indicates that D-Ribose 5-phosphate can enhance the efficacy of certain chemotherapeutic agents by increasing the availability of nucleotides necessary for DNA repair mechanisms in cancer cells . This makes it a potential candidate in combination therapies aimed at improving cancer treatment outcomes.
Cardiovascular Health:
D-Ribose supplementation has been studied for its potential benefits in patients with ischemic heart disease and congestive heart failure. Studies suggest that it may improve myocardial energy metabolism, thereby enhancing cardiac function .
Prebiotic Chemistry
Recent studies have explored the synthesis of D-Ribose 5-phosphate under prebiotic conditions. For instance, a study demonstrated that ribose 5'-phosphate could be synthesized from ribose and phosphate in the presence of borate under conditions mimicking early Earth environments . This research contributes to our understanding of the origins of life by suggesting pathways through which essential biomolecules could have formed spontaneously.
Analytical Applications
Biochemical Assays:
D-Ribose 5-phosphate is utilized in various biochemical assays to study enzyme kinetics and metabolic pathways. Its role as a substrate allows researchers to investigate the activity of enzymes like transketolase and ribokinase, which are pivotal in carbohydrate metabolism .
1. Cardiovascular Study:
A clinical trial investigated the effects of D-Ribose supplementation on patients with coronary artery disease. Results indicated improved exercise tolerance and reduced symptoms of fatigue, suggesting its potential as an adjunct therapy in managing cardiovascular conditions .
2. Prebiotic Synthesis Experiment:
Research conducted on the synthesis of ribose 5'-phosphate demonstrated significant yields when ribose was reacted with phosphate and borate under controlled conditions, supporting theories about prebiotic chemistry leading to nucleotide formation on early Earth .
Mechanism of Action
D-Ribose 5-phosphate disodium salt dihydrate exerts its effects primarily through its role in the pentose phosphate pathway. It serves as a substrate for enzymes such as ribose-5-phosphate isomerase and phosphopentomutase, which are involved in the interconversion of sugars and the generation of nucleotides. Additionally, it forms DNA adducts, thereby activating poly (ADP-ribose) polymerases (PARPs) to initiate DNA repair .
Comparison with Similar Compounds
Chemical Identity :
Physicochemical Properties :
Comparison with Structurally Similar Compounds
D-Ribose 5-Phosphate Barium Salt Hexahydrate
Key Differences :
- Cation and Hydration : Barium (Ba²⁺) replaces sodium (Na⁺), with six water molecules (vs. two in the disodium dihydrate).
- Molecular Weight : 473.51 g/mol (vs. 310.10) .
- Solubility : Poorly documented but inferred to be lower than the sodium salt due to barium’s lower solubility trends .
- Applications : Used in ion transport studies and enzyme kinetics, leveraging barium’s affinity for specific protein-binding sites .
Table 1 : Sodium vs. Barium Salt Comparison
Positional Isomers: Ribose-3-Phosphate vs. Ribose-5-Phosphate
Structural Distinction :
- Phosphate Position : C3 vs. C5 on the ribose ring.
- Chemical Reactivity: Ribose-3-phosphate releases inorganic phosphorus faster under acidic conditions, enabling differentiation via acid hydrolysis . Ribose-5-phosphate is more stable in metabolic pathways, such as the PPP .
Isomeric Phosphorylated Sugars in the PPP
Examples :
Functional Contrasts :
- Metabolic Flexibility : Ribulose 5-phosphate participates in carbon shuffling reactions, enabling adaptation to cellular redox states .
- Analytical Challenges : Differentiation requires enzymatic assays or chromatography due to structural similarity .
Table 2 : PPP Intermediate Comparison
Comparison with Other Phosphate Esters
D-Glucose 6-Phosphate Sodium Salt
Functional Contrast :
Solubility and Stability :
- Similar aqueous solubility (~50–100 mg/mL) but distinct storage requirements (e.g., -20°C for ribose-5-phosphate vs. 4°C for glucose-6-phosphate) .
Biological Activity
D-Ribose 5-phosphate disodium salt dihydrate (CAS Number: 207671-46-3) is a significant biochemical compound that plays a crucial role in cellular metabolism, particularly in the pentose phosphate pathway (PPP). This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.
Overview of D-Ribose 5-Phosphate
Chemical Properties:
- Molecular Formula: CHNaOP
- Molecular Weight: 274.073 g/mol
- Solubility: Soluble in water at concentrations up to 50 mg/ml .
D-Ribose 5-phosphate is an intermediate in the oxidative branch of the PPP and serves as a precursor for the synthesis of nucleotides and nucleic acids. It is also involved in the generation of ribonucleotides, which are essential for RNA synthesis and cellular energy metabolism .
Role in Metabolism
D-Ribose 5-phosphate is integral to both the oxidative and non-oxidative branches of the PPP. This pathway is critical for:
- Nucleotide Synthesis: It provides ribose sugars necessary for the formation of nucleotides, which are the building blocks of DNA and RNA.
- NADPH Production: The oxidative branch generates NADPH, a reducing agent used in various biosynthetic reactions and antioxidant defense mechanisms .
Case Studies and Research Findings
-
Ribose-5-Phosphate Isomerase B (RPIB) as a Drug Target:
A study highlighted RPIB's role in Leishmania species, demonstrating that inhibition of RPIB led to reduced parasite replication. This suggests that targeting RPIB could be a viable strategy for developing treatments against parasitic infections . -
Metabolic Interaction with Cisplatin:
Research indicated that D-Ribose 5-phosphate levels are affected by cisplatin treatment in cancer cells. The study found that cisplatin reduces phosphoribosyl-pyrophosphate levels, which may enhance its cytotoxic effects by disrupting nucleotide synthesis pathways . -
Synthesis Pathways:
Investigations into ribose-5-phosphate biosynthesis revealed that certain bacteria can produce this compound independently of the traditional PPP, suggesting alternative metabolic pathways that could be exploited for biotechnological applications .
D-Ribose 5-phosphate functions primarily through its conversion into other metabolites:
- Conversion to Ribulose 5-phosphate (Ru5P): This reaction is catalyzed by ribose-5-phosphate isomerase and plays a key role in balancing cellular nucleotide pools.
- Regeneration of ATP: In conditions of energy depletion, D-ribose supplementation has been shown to enhance ATP levels in muscle tissues, improving recovery from exercise-induced fatigue .
Applications in Research and Medicine
D-Ribose 5-phosphate disodium salt dihydrate has several potential applications:
- Nutraceuticals: It is being explored as a supplement for enhancing athletic performance and recovery due to its role in ATP production.
- Pharmaceuticals: Its derivatives may serve as drug candidates targeting metabolic pathways in various diseases, including cancer and metabolic disorders .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Nucleotide Synthesis | Precursor for RNA and DNA synthesis |
| NADPH Generation | Essential for biosynthetic reactions and antioxidant defense |
| Drug Target Potential | Inhibition can reduce pathogen viability (e.g., Leishmania) |
| Interaction with Chemotherapy | Modulates effects of drugs like cisplatin |
| Energy Recovery | Enhances ATP levels post-exercise |
Q & A
Basic Research Questions
Q. How can D-ribose 5-phosphate disodium salt dihydrate (R5P) be used to distinguish between ribose-5-phosphate isomerase and phosphopentose dehydrogenase activity in vitro?
- Methodology :
- Prepare reaction mixtures containing R5P (50 mM in Tris-HCl buffer, pH 7.5) and monitor product formation via HPLC or spectrophotometry.
- For isomerase activity, measure the conversion of R5P to ribulose-5-phosphate (Ru5P) at 290 nm (absorbance shift).
- For dehydrogenase activity, couple the reaction with NADH oxidation and track absorbance at 340 nm.
- Control experiments should include enzyme-specific inhibitors (e.g., erythrose-4-phosphate for isomerase) .
Q. What experimental conditions optimize the stability of R5P in aqueous solutions during enzymatic assays?
- Methodology :
- Dissolve R5P in deionized water at ≤50 mg/mL (solubility limit) and store aliquots at -20°C to prevent hydrolysis.
- Use freshly prepared solutions for kinetic studies; avoid freeze-thaw cycles.
- Include divalent cation chelators (e.g., EDTA) in buffers to inhibit phosphatase contamination .
Q. How can R5P purity be validated for nucleotide synthesis studies?
- Methodology :
- Perform TLC analysis using silica gel plates and a solvent system of ethanol:water:ammonia (60:30:10).
- Compare R5P spots (Rf ~0.45) against certified standards.
- Quantify impurities (e.g., residual ethanol ≤5%) via GC-MS or NMR .
Advanced Research Questions
Q. How does R5P availability influence metabolic flux in the pentose phosphate pathway (PPP) under oxidative stress?
- Methodology :
- Use isotopic tracing (e.g., ¹³C-labeled R5P) in cell cultures and track label incorporation into nucleotides via LC-MS.
- Modulate R5P levels using siRNA targeting PPP enzymes (e.g., transketolase) and measure NADPH/NADP+ ratios.
- Correlate findings with ROS scavenging assays (e.g., DCFH-DA fluorescence) .
Q. What experimental strategies resolve contradictions in R5P-dependent transketolase activity across cancer cell models?
- Methodology :
- Compare transketolase kinetics (Km for R5P) in lysates from different cell lines (e.g., HeLa vs. MCF-7) using coupled assays with glyceraldehyde-3-phosphate dehydrogenase.
- Validate results with CRISPR-Cas9 knockouts and rescue experiments.
- Account for tissue-specific PPP isoforms by analyzing RNA-seq datasets .
Q. How can R5P be integrated into synthetic pathways for ribosylated metabolite production?
- Methodology :
- Design a multi-enzyme cascade (e.g., ribokinase + phosphopentomutase) in vitro to convert D-ribose to R5P.
- Couple with glycosyltransferases (e.g., purine nucleoside phosphorylase) to generate 5-phospho-D-ribosyl-α-1-pyrophosphate (PRPP).
- Monitor reaction efficiency via ³¹P NMR and optimize cofactor regeneration .
Key Considerations for Experimental Design
- Contradiction Management : Discrepancies in PPP flux may arise from cell type-specific enzyme expression or nutrient availability. Use orthogonal validation methods (e.g., isotopic tracing + enzyme activity assays) .
- Advanced Applications : R5P is critical for studying metabolic diseases (e.g., ribosylation defects in diabetes) and antibiotic biosynthesis pathways (e.g., nucleotide analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
